N-(5-CHLORO-2-PYRIDINYL)-2-[(5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-(5-Chloro-2-pyridinyl)-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features a pyridine ring substituted with a chlorine atom, a triazole ring, and a sulfanyl-acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-pyridinyl)-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 5-chloro-2-pyridine, is prepared through chlorination of 2-pyridine.
Synthesis of the Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving appropriate precursors such as hydrazine and an alkylating agent.
Coupling Reaction: The pyridine derivative and the triazole compound are coupled using a sulfanyl-acetamide linker under specific conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-pyridinyl)-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyridine ring or the triazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine or triazole derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to disruption of cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-chloro-2-pyridinyl)-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide.
- **4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide .
- **5-({[3-chloro-5-(trifluoromethyl)-2-pyridyl]methyl}thio)-4-pentyl-4H-1,2,4-triazol-3-one .
Uniqueness
N-(5-chloro-2-pyridinyl)-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(5-cyclopentyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5OS/c1-21-14(10-4-2-3-5-10)19-20-15(21)23-9-13(22)18-12-7-6-11(16)8-17-12/h6-8,10H,2-5,9H2,1H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONPWIHKJHHORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Cl)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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